molecular formula C9H13NO B169027 4-Methoxy-2,5-dimethylaniline CAS No. 117174-70-6

4-Methoxy-2,5-dimethylaniline

Cat. No. B169027
CAS RN: 117174-70-6
M. Wt: 151.21 g/mol
InChI Key: ZCKVENPXPQNFSH-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylaniline is a chemical compound with the molecular weight of 151.21 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Another approach involves the Schiff bases reduction route .


Molecular Structure Analysis

The molecular structure of this compound consists of asymmetric units of C16H20N2O . The compound’s structure is stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

This compound undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it can be nitrated to produce a derivative with four nitro groups .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .

Scientific Research Applications

Molecular Structure Analysis

  • 4-Methoxy-2,5-dimethylaniline has been studied for its molecular structure, synthesized via Schiff bases reduction route, and is a key starting material for synthesizing compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Chemical Reactions and Synthesis

  • The compound is used in reactions like acid-catalyzed thermal rearrangement of N-allylated anilines, forming products such as 4-(2′-methoxypropyl)-2,6-dimethylaniline (Bader & Hansen, 1979).
  • In the synthesis of carbazomycin B, this compound derivatives undergo multiple chemical transformations, indicating its role in complex organic syntheses (Crich & Rumthao, 2004).

Photochemical Reactions

  • The compound is involved in photochemical reactions, such as the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, thiophene, and their derivatives, showcasing its application in photochemistry (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Electrochemical Studies

  • Electrochemical oxidation studies of 2,5-dimethylaniline (a related compound) have been conducted, indicating the potential of this compound in electrochemical applications (Geniés & Noël, 1990).

Catalytic Reactions

  • The compound plays a role in catalytic oxidative Mannich reactions, where its derivatives are used in the study of reaction mechanisms, emphasizing its importance in catalysis research (Ratnikov & Doyle, 2013).

Organic Synthesis and Modifications

  • This compound is used in reactions involving hexahydropyrimidine-2-thiones, demonstrating its utility in the synthesis of specific organic compounds (Shutalev & Alekseeva, 1995).
  • The compound's derivatives undergo ozonation reactions, leading to products like N-methylformanilides, highlighting its role in organic reaction mechanisms (Kerr & Meth–Cohn, 1971).

Metabolic Studies

  • Metabolic pathways of related compounds, like N,N-dimethylaniline, have been studied, which could provide insights into the metabolism of this compound (Gorrod & Gooderham, 2010).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-Methoxy-2,5-dimethylaniline can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s ionization state and thus its ability to interact with its targets can be affected by pH. Similarly, temperature can influence the compound’s stability and its diffusion rate in the body.

Safety and Hazards

4-Methoxy-2,5-dimethylaniline is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

4-Methoxy-2,5-dimethylaniline is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . It holds potential for further exploration in the field of organic chemistry and pharmaceuticals .

properties

IUPAC Name

4-methoxy-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKVENPXPQNFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-Dimethylnitrobenzene, (46.8 ml, 0.35 mol) was dissolved in sulfuric acid (47.1 ml)/methanol (650 ml) and then 5% palladium on carbon (50% hydrate, 0.35 g) was added. The mixture was allowed to react for 3 hours under hydrogen atmosphere at the pressure of 5 atms at 40° C. After cooling, the catalyst was removed, and methanol was removed under reduced pressure. The residue was poured into a 25% aqueous ammonia solution with cooling on ice, and extracted with toluene. The extract was washed with 5% sodium hydrosulfite, dried over sodium sulfate and purified by column chromatography on a small amount of silica gel (toluene:ethyl acetate=1:1). The solvent was removed under reduced pressure and crystallization from hexane yielded 35.0 g of the title compound.
Quantity
46.8 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
47.1 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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